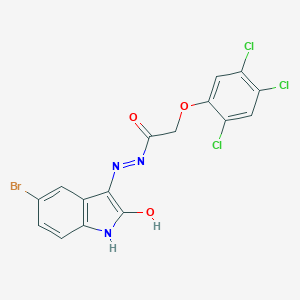![molecular formula C28H20O B420561 2,8-bis(2-phenylvinyl)dibenzo[b,d]furan](/img/structure/B420561.png)
2,8-bis(2-phenylvinyl)dibenzo[b,d]furan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,8-bis(2-phenylvinyl)dibenzo[b,d]furan is an organic compound that has garnered attention due to its unique structural and photophysical properties. This compound is part of the dibenzofuran family, which is known for its stability and versatility in various chemical applications. The presence of styryl groups at the 2 and 8 positions of the dibenzofuran core enhances its conjugation, making it a valuable material in the field of organic electronics and photonics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-bis(2-phenylvinyl)dibenzo[b,d]furan typically involves the following steps:
Starting Materials: The synthesis begins with dibenzofuran as the core structure.
Functionalization: The 2 and 8 positions of dibenzofuran are functionalized using a suitable halogenation reaction, often involving bromination.
Styryl Group Introduction: The introduction of styryl groups is achieved through a Heck coupling reaction. This reaction involves the use of a palladium catalyst and styrene derivatives under specific conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Halogenation: Large-scale halogenation of dibenzofuran to introduce halogen atoms at the 2 and 8 positions.
Coupling Reactions: Utilizing industrial reactors and palladium catalysts to perform Heck coupling reactions efficiently.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions
2,8-bis(2-phenylvinyl)dibenzo[b,d]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the styryl groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.
Substitution: Electrophiles such as halogens, nitro groups, or sulfonic acids under acidic or basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced styryl derivatives.
Substitution: Formation of various substituted dibenzofuran derivatives.
科学的研究の応用
2,8-bis(2-phenylvinyl)dibenzo[b,d]furan has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its photophysical properties.
Medicine: Explored for its potential in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent luminescent properties
作用機序
The mechanism of action of 2,8-bis(2-phenylvinyl)dibenzo[b,d]furan is primarily related to its ability to interact with light and other molecules. The compound’s conjugated system allows it to absorb and emit light efficiently, making it useful in photonic applications. Additionally, its structural features enable it to participate in various chemical reactions, facilitating the formation of new compounds with desired properties.
類似化合物との比較
Similar Compounds
2,8-Bis(diphenylphosphoryl)dibenzofuran: Known for its high quantum yield and stability in optoelectronic applications.
2,8-Bis(trifluoromethyl)dibenzofuran: Exhibits unique electronic properties due to the presence of trifluoromethyl groups.
Uniqueness
2,8-bis(2-phenylvinyl)dibenzo[b,d]furan stands out due to its specific structural arrangement, which enhances its conjugation and photophysical properties. This makes it particularly valuable in applications requiring efficient light absorption and emission, such as in OLEDs and other photonic devices.
特性
分子式 |
C28H20O |
|---|---|
分子量 |
372.5g/mol |
IUPAC名 |
2,8-bis[(E)-2-phenylethenyl]dibenzofuran |
InChI |
InChI=1S/C28H20O/c1-3-7-21(8-4-1)11-13-23-15-17-27-25(19-23)26-20-24(16-18-28(26)29-27)14-12-22-9-5-2-6-10-22/h1-20H/b13-11+,14-12+ |
InChIキー |
DDDMBHCNVWBLAY-PHEQNACWSA-N |
SMILES |
C1=CC=C(C=C1)C=CC2=CC3=C(C=C2)OC4=C3C=C(C=C4)C=CC5=CC=CC=C5 |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C2=CC3=C(OC4=C3C=C(C=C4)/C=C/C5=CC=CC=C5)C=C2 |
正規SMILES |
C1=CC=C(C=C1)C=CC2=CC3=C(C=C2)OC4=C3C=C(C=C4)C=CC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propionamide](/img/structure/B420481.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B420483.png)

![N'-acetyl-N'-[(2-fluorophenyl)(4-methylphenyl)methyl]-2-hydroxy-2,2-bis(4-methylphenyl)acetohydrazide](/img/structure/B420490.png)

![3-(4-methylphenyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B420492.png)
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B420493.png)
![3-chloro-N-[2-(4-methylphenoxy)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B420496.png)
![N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-2-thiophenecarboxamide](/img/structure/B420498.png)


![8-benzoyl-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B420503.png)
